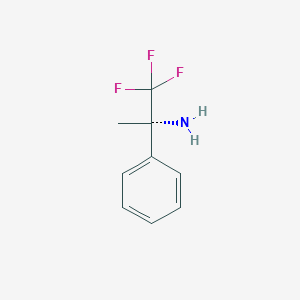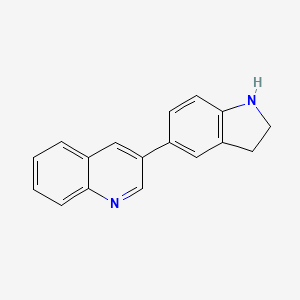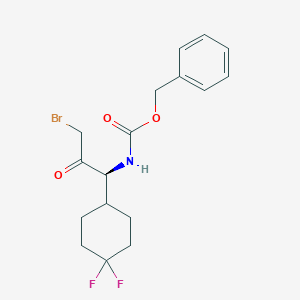
(2S)-1,1,1-trifluoro-2-phenylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aS)- is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to the alpha carbon of the benzenemethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aS)- typically involves the introduction of the trifluoromethyl group through nucleophilic substitution reactions. One common method includes the reaction of benzenemethanamine with a trifluoromethylating agent under controlled conditions. The reaction often requires the use of a base to facilitate the substitution and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts to enhance the efficiency of the trifluoromethylation process is also explored in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aS)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction typically produces amine derivatives.
Scientific Research Applications
Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aS)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, a-methyl-, (aR)-: This compound is a stereoisomer with different spatial arrangement, leading to distinct chemical and biological properties.
Benzenemethanamine, 4-ethyl-a-methyl-, (aS)-: Another similar compound with an ethyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in Benzenemethanamine, a-methyl-a-(trifluoromethyl)-, (aS)- imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it particularly valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
(2S)-1,1,1-trifluoro-2-phenylpropan-2-amine |
InChI |
InChI=1S/C9H10F3N/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6H,13H2,1H3/t8-/m0/s1 |
InChI Key |
ZNBISFMWGMZMEE-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(F)(F)F)N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)



![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)

![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)


